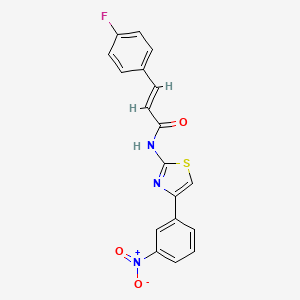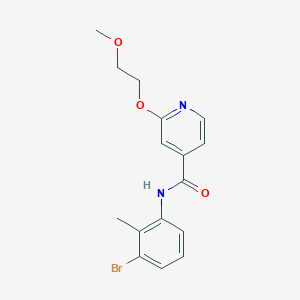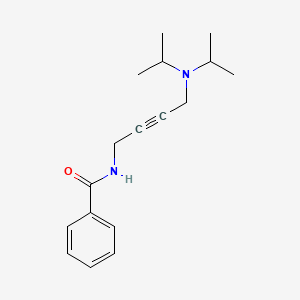
(E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. It is a synthetic compound that belongs to the class of acrylamide derivatives and has been studied extensively for its various biological activities.
科学的研究の応用
1. Potential in Cancer Research and Therapy
(E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide has potential applications in cancer research, particularly as a cytotoxic agent against various human cancer cell lines. For instance, similar compounds have shown promising cytotoxicity, especially against human lung adenocarcinoma epithelial cell lines, indicating their potential as anticancer agents. These compounds have been observed to induce cell-cycle effects and apoptotic cell death in cancer cells (Kamal et al., 2014).
2. Applications in Biochemical Research
Compounds related to (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide are used in biochemical research for their ability to interact with proteins. For example, acrylamide has been used as an efficient quencher of tryptophanyl fluorescence, which is a method for sensing the degree of exposure of tryptophan residues in proteins. This technique is useful for monitoring protein conformational changes and binding interactions (Eftink & Ghiron, 1976).
3. Role in Chemical Synthesis and Material Science
Acrylamide derivatives, including those similar to (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide, are significant in the field of chemical synthesis and materials science. They have been explored for their corrosion inhibition properties and their potential use in various industrial applications. For instance, some acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors for metals in acidic solutions (Abu-Rayyan et al., 2022).
4. Applications in Polymer Science
Related acrylamide-based polymers have been developed for enhanced oil recovery, indicating the relevance of these compounds in polymer science. These polymers exhibit properties like excellent thickening, shear stability, and salt tolerance, making them useful in various industrial processes (Gou et al., 2015).
5. Potential as Chemosensors
Compounds structurally related to (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide have been studied for their potential as chemosensors. These compounds can selectively recognize and bind to specific cations, suggesting their use in detecting and quantifying various ions (Hranjec et al., 2012).
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S/c19-14-7-4-12(5-8-14)6-9-17(23)21-18-20-16(11-26-18)13-2-1-3-15(10-13)22(24)25/h1-11H,(H,20,21,23)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLGIUMULCACGI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B2983821.png)
![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)
![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)


![1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2983831.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2983836.png)


![3,6-dichloro-N-[2-(dimethylamino)ethyl]-N-(2-phenylethyl)pyridine-2-carboxamide](/img/structure/B2983840.png)